molecular formula C17H13ClN2O3 B5584887 3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5584887
M. Wt: 328.7 g/mol
InChI Key: JJDWCFNRPDDPGG-UHFFFAOYSA-N
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Description

3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrole ring, chlorinated and hydroxylated phenyl groups, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the chlorinated and hydroxylated phenyl groups. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.

    Introduction of Substituents: The chlorinated and hydroxylated phenyl groups can be introduced through electrophilic aromatic substitution reactions. The methylphenyl group can be added via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in the formation of various substituted derivatives.

Scientific Research Applications

3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxyphenylacetic acid: Similar in structure but lacks the pyrrole ring and methylphenyl group.

    N-(3-chloro-4-hydroxyphenyl)acetamide: Contains a similar chlorinated and hydroxylated phenyl group but differs in the rest of the structure.

Uniqueness

3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a pyrrole ring with chlorinated and hydroxylated phenyl groups, as well as a methylphenyl group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-chloro-4-(3-hydroxyanilino)-1-(4-methylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-10-5-7-12(8-6-10)20-16(22)14(18)15(17(20)23)19-11-3-2-4-13(21)9-11/h2-9,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDWCFNRPDDPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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